N-methyl-1-(5-methylthiophen-2-yl)methanamine
Description
Historical Context and Discovery
The historical foundation for this compound traces back to the pioneering work of Viktor Meyer in 1882, who first isolated thiophene as a contaminant in benzene through his investigation of the blue indophenin dye formation reaction. Meyer's discovery of thiophene occurred when he observed that isatin forms a distinctive blue coloration upon mixing with sulfuric acid and crude benzene, a reaction previously attributed to benzene itself but subsequently identified as originating from thiophene impurities. This foundational discovery established the chemical basis for all subsequent thiophene derivatives, including the methyl-substituted variants that would eventually lead to compounds such as this compound. The development of thiophene chemistry progressed significantly throughout the twentieth century, with researchers recognizing the potential for structural modifications that could enhance biological activity while maintaining the inherent stability of the thiophene core.
The specific synthesis and characterization of this compound emerged from the broader exploration of functionalized thiophene derivatives during the modern era of heterocyclic chemistry. The compound's appearance in chemical databases and commercial catalogs reflects the systematic approach to thiophene modification that has characterized recent decades of organic synthesis research. Patent literature indicates that related thiophene methanamine derivatives have been subjects of intellectual property protection, suggesting their potential utility in various applications requiring precise molecular recognition or specific chemical reactivity patterns. The compound's inclusion in specialized metabolomics databases further demonstrates its recognition within the scientific community as a structurally significant molecule worthy of detailed study and characterization.
Significance in Heterocyclic Chemistry Research
This compound occupies a prominent position within heterocyclic chemistry research due to its embodiment of multiple structural features that are highly valued in contemporary synthetic and medicinal chemistry applications. Thiophene derivatives, including this compound, have demonstrated remarkable versatility as building blocks for more complex molecular architectures, particularly in the development of pharmaceutically relevant compounds. Research has established that thiophene-containing molecules exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, and anti-cancer properties. The presence of both the thiophene ring system and the methylamine functional group in this compound creates opportunities for hydrogen bonding interactions and π-π stacking phenomena that are crucial for molecular recognition processes in biological systems.
The compound's significance extends beyond its immediate structural features to encompass its role as a synthetic intermediate in the preparation of more elaborate heterocyclic systems. Recent investigations have demonstrated that thiophene derivatives can serve as effective scaffolds for the development of antiviral agents, with researchers identifying thiophene-based compounds exhibiting activity against various viral targets. Furthermore, the methylamine substituent provides a versatile functionalization point that can be readily modified through standard organic transformations, enabling the systematic exploration of structure-activity relationships in medicinal chemistry programs. The compound's utility in combinatorial chemistry approaches has been recognized by researchers seeking to generate diverse libraries of biologically active molecules while maintaining a consistent structural framework that facilitates comparative analysis of biological properties.
Classification within Thiophene Derivatives
This compound belongs to the subcategory of thiophene methanamine derivatives, which represents a specialized class within the broader family of thiophene-containing organic compounds. This classification system reflects the compound's structural hierarchy, beginning with the fundamental thiophene heterocycle as the core aromatic system. The thiophene ring, consisting of a planar five-membered structure containing one sulfur atom, exhibits aromatic character similar to benzene while providing unique electronic properties that distinguish thiophene derivatives from their benzene analogs. Within this framework, the 5-methylthiophene moiety represents a specific substitution pattern that influences both the electronic distribution within the aromatic system and the steric environment surrounding the ring structure.
The methanamine substitution at the 2-position of the thiophene ring creates a distinct structural motif that differentiates this compound from other thiophene derivatives. The classification can be further refined by considering the N-methylation of the amine group, which transforms the primary amine functionality into a secondary amine with altered basicity and hydrogen bonding characteristics. This structural modification places the compound within the specific subcategory of N-methyl thiophene methanamines, a group that exhibits unique chemical and biological properties compared to their primary amine counterparts. The systematic classification of thiophene derivatives also considers the positioning of substituents around the ring system, with the 2,5-disubstitution pattern observed in this compound representing one of the most common and synthetically accessible arrangements for thiophene functionalization.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic organic compounds, providing a precise description of the molecular structure through standardized naming protocols. The name begins with the N-methyl designation, indicating the presence of a methyl group attached to the nitrogen atom of the amine functionality, followed by the carbon chain identifier "1-" to specify the attachment point of the amine group to the thiophene ring system. The core structural component "(5-methylthiophen-2-yl)" describes the thiophene ring bearing a methyl substituent at the 5-position, with the amine-containing chain attached at the 2-position of the heterocycle. The terminal "methanamine" designation specifies the single-carbon linker between the thiophene ring and the methylated amine group, completing the systematic description of the molecular structure.
Structural identification of this compound relies on multiple analytical parameters that provide comprehensive characterization of its molecular features. The Simplified Molecular Input Line Entry System representation "CNCC1=CC=C(C)S1" offers a concise linear notation that captures the connectivity and bonding patterns within the molecule. The International Chemical Identifier string "InChI=1S/C7H11NS/c1-6-3-4-7(9-6)5-8-2/h3-4,8H,5H2,1-2H3" provides a standardized format for unambiguous molecular identification across different chemical databases and computational platforms. These structural descriptors, combined with the compound's molecular weight of 141.23 grams per mole and its specific arrangement of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom, enable precise identification and differentiation from related thiophene derivatives.
The three-dimensional conformational characteristics of this compound contribute significantly to its structural identity and potential interactions with biological targets. The planar nature of the thiophene ring system, with bond angles approximating those found in benzene derivatives, provides a rigid aromatic framework that influences the spatial orientation of the attached substituents. The methanamine chain extends from this planar core, creating conformational flexibility that allows the molecule to adopt various orientations depending on environmental conditions and interaction partners. This structural versatility, combined with the electronic properties imparted by the sulfur heteroatom and the basic amine functionality, establishes this compound as a structurally distinctive compound with well-defined identification parameters suitable for research and application development.
Properties
IUPAC Name |
N-methyl-1-(5-methylthiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6-3-4-7(9-6)5-8-2/h3-4,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPLAHRPQQWZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359383 | |
| Record name | N-methyl-1-(5-methylthiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82230-49-7 | |
| Record name | N-methyl-1-(5-methylthiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(5-methylthiophen-2-yl)methanamine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with methylamine. The reaction is carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-(5-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the thiophene ring or the amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: N-methyl-1-(5-methylthiophen-2-yl)methanamine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties .
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other materials that require thiophene derivatives .
Mechanism of Action
The mechanism of action of N-methyl-1-(5-methylthiophen-2-yl)methanamine is not fully understood. it is believed to interact with biological targets through its amine and thiophene functionalities. These interactions can involve binding to enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-methyl-1-(5-methylthiophen-2-yl)methanamine, emphasizing differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Insights
Heterocyclic Influence: Thiophene vs. Pyrazole/Furan: Thiophene’s sulfur atom contributes to its electron-rich nature, facilitating interactions with biological targets like riboswitches . Pyrazole derivatives, in contrast, are more polar and electron-deficient, favoring hydrogen bonding . Furan analogs exhibit intermediate electronic properties but reduced metabolic stability . Extended Aromatic Systems: Compounds like imidazopyridines and thienopyridines show enhanced bioactivity due to expanded π-systems, improving binding to microbial or eukaryotic targets.
Substituent Effects :
- Methyl vs. Aryl Groups : Methyl substituents (e.g., 5-methylthiophene) improve lipid solubility and membrane permeability, whereas aryl groups (e.g., phenyl ) enhance lipophilicity but reduce aqueous solubility.
- Salt Forms : The hydrochloride salt of this compound offers superior crystallinity and stability compared to free bases, critical for pharmaceutical formulations.
Synthetic Accessibility :
- Aqueous Compatibility : N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine derivatives are synthesized in water with high yields (74–92%), highlighting their compatibility with green chemistry principles .
- Modular Functionalization : Thiophene- and pyrazole-based amines serve as versatile intermediates for sulfonylation and cross-coupling reactions , enabling rapid diversification.
Biological Activity
N-methyl-1-(5-methylthiophen-2-yl)methanamine is an organic compound characterized by a thiophene ring with a methyl substituent and an amine group. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 149.21 g/mol
- Functional Groups : Thiophene ring, amine group
The presence of both the thiophene moiety and the amine functionality may contribute to its chemical reactivity and biological activity.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with biological targets through:
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules.
- π–π Stacking Interactions : The aromatic thiophene ring may engage in π–π stacking interactions with aromatic residues in proteins, influencing enzyme activity or receptor binding.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal properties. Studies have shown that derivatives of thiophene compounds, including this one, demonstrate significant activity against various microbial strains:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Pseudomonas aeruginosa | Moderate activity |
In comparative studies, metal complexes derived from Schiff bases of this compound exhibited higher antibacterial activity than the bare Schiff base itself, indicating that metal coordination may enhance biological efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves straightforward organic reactions, often utilizing readily available starting materials. The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds and derivatives with enhanced biological activities.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique positioning of the methyl group in this compound relative to other thiophene derivatives:
| Compound | Unique Features |
|---|---|
| This compound | Methyl at 5-position enhances reactivity |
| N-methyl-1-(thiophen-2-yl)methanamine | Lacks additional methyl substitution |
| N-methyl-1-(4-methylthiophen-2-yl)methanamine | Different substitution pattern |
This structural uniqueness may influence its chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Research has focused on the broader implications of thiophene derivatives in medicinal chemistry. For instance, studies have demonstrated that modifications to the thiophene ring can significantly alter the biological activity of these compounds:
- Antimicrobial Studies : A series of Schiff base complexes derived from thiophene showed enhanced antibacterial properties compared to their uncoordinated forms.
- Anticancer Research : Investigations into related compounds have indicated potential pathways for inducing apoptosis in cancer cells, suggesting that similar mechanisms may be explored for this compound.
Q & A
Q. What are the established synthetic routes for N-methyl-1-(5-methylthiophen-2-yl)methanamine, and how are intermediates validated?
Methodological Answer: The compound is typically synthesized via reductive amination or coupling reactions. For example, a tandem synthesis approach involving carbonyl compounds, amines, and methanol under catalytic conditions can yield tertiary amines like this compound. Intermediates are purified using silica gel column chromatography (ethyl acetate/hexane gradients) and characterized via - and -NMR spectroscopy. Key spectral markers include methylene proton resonances (δ ~3.6–3.8 ppm for –CH–N– groups) and thiophene ring protons (δ ~6.9–7.4 ppm). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and purity .
Q. Which spectroscopic and computational methods are essential for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify proton environments and carbon connectivity. For example, the methyl group on the thiophene ring appears as a singlet at δ ~2.3 ppm.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the exact mass (e.g., calculated 169.0794 for CHNS).
- Computational Modeling : Density Functional Theory (DFT) optimizes the molecular geometry, and simulated NMR spectra (via Gaussian or ORCA) are compared with experimental data to validate structural assignments .
Advanced Research Questions
Q. How is the SHELX software suite applied in crystallographic refinement of this compound derivatives?
Methodological Answer: SHELXL is used for small-molecule refinement. Steps include:
Data Integration : Process diffraction data (e.g., .hkl files) using SHELXPRO.
Structure Solution : Employ direct methods (SHELXD) or Patterson techniques for phase determination.
Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms.
Validation : Check for outliers in the CIF report (e.g., R < 0.05, wR < 0.15).
For derivatives with disorder (e.g., flexible alkyl chains), use PART commands to model split positions. WinGX or Olex2 interfaces streamline this workflow .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?
Methodological Answer:
- Data Cross-Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for solvent interactions (e.g., DMSO or CDCl) and Boltzmann-weighted averaging of NMR shifts.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal diffraction. For example, thiophene ring orientation can be confirmed via torsional angles in the .cif file .
Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives in bioactivity assays?
Methodological Answer:
- Analog Synthesis : Modify the thiophene methyl group (e.g., replace with halogens or bulkier substituents) and vary the N-methyl group (e.g., ethyl, benzyl).
- Biological Testing : Use standardized assays (e.g., MIC for antimicrobial activity or IC for enzyme inhibition).
- Data Analysis : Correlate substituent effects with activity trends via Hansch analysis or 3D-QSAR (CoMFA/CoMSIA). For instance, increased hydrophobicity may enhance membrane permeability in antimicrobial studies .
Q. What experimental precautions are critical for handling air- or moisture-sensitive intermediates in the synthesis of this compound?
Methodological Answer:
- Reaction Conditions : Use Schlenk lines or gloveboxes under inert gas (N/Ar) for moisture-sensitive steps (e.g., Grignard reactions).
- Workup : Quench reactive intermediates (e.g., LiAlH reductions) at low temperatures (−78°C) and isolate products via rotary evaporation under reduced pressure.
- Storage : Store hygroscopic intermediates (e.g., amine hydrochlorides) in desiccators with PO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
